2-(Propylsulfonyl)phenylboronic acid
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Overview
Description
2-(Propylsulfonyl)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a propylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylsulfonyl)phenylboronic acid typically involves the reaction of phenylboronic acid with a propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid group. The general reaction scheme is as follows:
C6H5B(OH)2+C3H7SO2Cl→C6H4(SO2C3H7)B(OH)2+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates, which is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Propylsulfonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent like toluene.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Sulfide derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
2-(Propylsulfonyl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Propylsulfonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound binds to the active site of the enzyme, thereby blocking its activity. The boronic acid group interacts with the hydroxyl groups of the target molecule, forming a stable complex that can be reversed under specific conditions .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the propylsulfonyl group, making it less versatile in certain applications.
4-(Propylsulfonyl)phenylboronic acid: Similar structure but with the propylsulfonyl group in the para position, which can affect its reactivity and binding properties.
Uniqueness: 2-(Propylsulfonyl)phenylboronic acid is unique due to the ortho position of the propylsulfonyl group, which can influence its steric and electronic properties, making it more suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
(2-propylsulfonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4S/c1-2-7-15(13,14)9-6-4-3-5-8(9)10(11)12/h3-6,11-12H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNZCMIFELJURP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)CCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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